
4-Methylpentan-2-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentan-2-yl 4-methoxybenzoate is a chemical compound with the molecular formula C13H20O3. It is an ester derived from 4-methoxybenzoic acid and 4-methylpentan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentan-2-yl 4-methoxybenzoate typically involves the esterification reaction between 4-methoxybenzoic acid and 4-methylpentan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzoic acid+4-Methylpentan-2-olH2SO44-Methylpentan-2-yl 4-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Methylpentan-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzoic acid and 4-methylpentan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride (AlCl3).
Major Products Formed
Hydrolysis: 4-methoxybenzoic acid and 4-methylpentan-2-ol.
Reduction: 4-methoxybenzyl alcohol and 4-methylpentan-2-ol.
Substitution: Various substituted 4-methoxybenzoates depending on the electrophile used.
Scientific Research Applications
4-Methylpentan-2-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpentan-2-yl 4-methoxybenzoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, which can then exert their effects on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzoic acid
- 4-Methylpentan-2-ol
Uniqueness
4-Methylpentan-2-yl 4-methoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a methoxybenzoate moiety with a branched alkyl chain makes it a versatile compound with diverse applications in different fields.
Properties
CAS No. |
5332-91-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-methylpentan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-11(3)17-14(15)12-5-7-13(16-4)8-6-12/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
CFJPQIUESQWXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


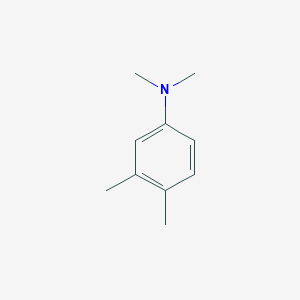
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
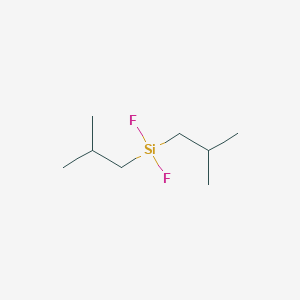
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
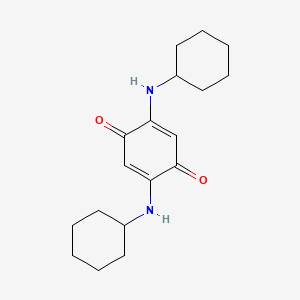
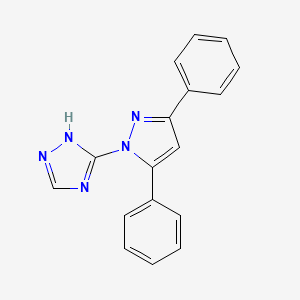
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
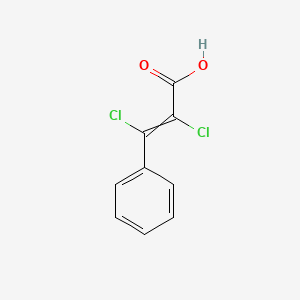
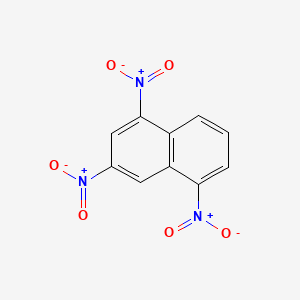
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

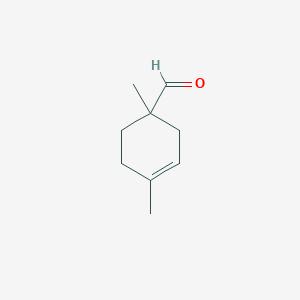
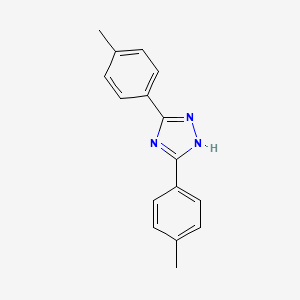
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
